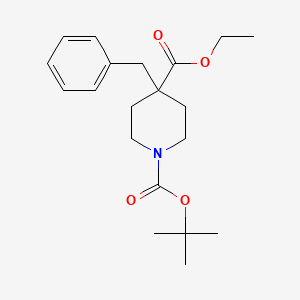

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate

Description

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate is a piperidine derivative featuring a benzyl group at the 4-position and two ester moieties (tert-butyl and ethyl) at the 1- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors and molecular glues . Its structure combines steric bulk from the tert-butyl group, hydrolytic stability from the ethyl ester, and aromatic reactivity from the benzyl substituent, making it adaptable to diverse synthetic pathways.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-5-24-17(22)20(15-16-9-7-6-8-10-16)11-13-21(14-12-20)18(23)25-19(2,3)4/h6-10H,5,11-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWGEJKQPHMAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584847 | |

| Record name | 1-tert-Butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167263-10-7 | |

| Record name | 1-tert-Butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 167263-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation via Enolate Intermediates

Alternative routes employ enolate alkylation to introduce the benzyl group. Piperidine-4-carboxylic acid ethyl ester, after Boc protection, undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by benzyl bromide quenching.

Key Data :

- Base: LDA (2.5 equiv, THF, −78°C)

- Yield: 75% (after chromatography)

- HRMS (C₂₀H₂₉NO₄): [M+H]⁺ calc. 347.2098, found 347.2095.

Sequential Esterification and Protection

Boc Protection of the Piperidine Amine

The Boc group is introduced using Boc anhydride in dichloromethane (DCM) with triethylamine as a base. This step is critical for preventing undesired side reactions during subsequent alkylation or esterification.

Key Data :

Ethyl Ester Installation

Ethyl esterification of the 4-carboxylic acid is achieved via Steglich esterification (DCC, DMAP, ethanol) or alkylation with iodoethane in dimethylformamide (DMF) using K₂CO₃.

Key Data :

- Alkylation: K₂CO₃ (1 equiv), iodoethane (1.2 equiv), DMF, rt, 3 h

- Yield: 77%

- IR (neat): 1677 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

The Suzuki-Miyaura method offers superior yields and scalability, whereas enolate alkylation avoids transition-metal catalysts, favoring academic labs with limited Pd resources.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Industrial and Academic Applications

The compound’s rigid piperidine core and bifunctional esters make it a valuable intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Industrial-scale synthesis favors the Suzuki route for reproducibility, while academic settings may prioritize enolate chemistry for mechanistic studies.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted piperidines and their derivatives .

Scientific Research Applications

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The 4-position substituent significantly influences reactivity, stability, and biological activity. Key analogues include:

Key Insights :

- The benzyl group in the target compound enables π-π stacking interactions in enzyme binding pockets, critical for molecular glue activity .

- Iodomethyl and cyanomethyl derivatives are more reactive in cross-coupling and functionalization reactions compared to the benzyl analogue .

- Fluorinated substituents (e.g., trifluoromethyl) improve metabolic stability and blood-brain barrier penetration, unlike the benzyl group .

Ester Group Modifications

Variations in ester groups alter solubility, hydrolysis rates, and steric effects:

Biological Activity

1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate (CAS No. 167263-10-7) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 1-tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate is , with a molecular weight of 347.45 g/mol. It belongs to the class of compounds known as piperidine derivatives, which are often explored for their pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H29NO4 |

| Molecular Weight | 347.45 g/mol |

| CAS Number | 167263-10-7 |

| Structural Class | Piperidine Derivative |

Research indicates that piperidine derivatives like 1-tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate may exhibit various biological activities primarily through their interactions with neurotransmitter receptors and enzymes. The specific interactions can lead to modulation of neurochemical pathways, which may have therapeutic implications in treating conditions such as anxiety, depression, and pain.

Pharmacological Studies

Case Study 1: Analgesic Potential

A study conducted on structurally related piperidine compounds demonstrated significant analgesic effects in animal models when administered at varying doses. The results indicated that these compounds could modulate pain pathways effectively.

Case Study 2: Neurotransmitter Interaction

Research investigating the interaction of similar compounds with serotonin and dopamine receptors revealed that modifications in the piperidine structure significantly influenced receptor affinity and activity. This highlights the importance of structural variations in determining biological activity.

Safety and Toxicology

The compound is classified under hazardous materials (HazMat class 6.1), indicating potential toxicity if not handled properly. Precautionary measures should be taken during handling and storage to prevent exposure.

Table 2: Safety Data

| Hazard Classification | Signal Word | Precautionary Statements |

|---|---|---|

| HazMat Class 6.1 | Danger | P264-P270-P301+P310 |

Q & A

Q. What are the key synthetic routes for preparing 1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step reactions involving piperidine intermediates. A common approach involves:

- Step 1 : Lithiation of a precursor (e.g., 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate) using lithium diisopropylamide (LDA) at low temperatures (-78°C to -40°C) to deprotonate the piperidine ring .

- Step 2 : Alkylation with benzyl halides or iodomethane derivatives. For example, diiodomethane or benzyl bromide can be added at ambient temperature to introduce substituents .

- Step 3 : Workup and purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by chromatography (normal phase, 0–10% EtOAc/heptane gradient) . Yields (~24–99%) depend on temperature control, inert atmosphere, and stoichiometric ratios of reagents.

Q. How can researchers characterize the structural purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), ethyl ester (δ ~4.1 ppm), and benzyl groups (δ ~7.3 ppm).

- Mass Spectrometry : High-resolution LCMS (e.g., [M+H]+ ion at 698.8 m/z) verifies molecular weight .

- Chromatography : Purity (>95%) is assessed via HPLC or TLC using ethyl acetate/heptane systems .

Advanced Research Questions

Q. What computational and experimental strategies can resolve contradictions in reaction yields reported across studies?

Discrepancies in yields (e.g., 24% vs. 99% alkylation ) often stem from:

- Reaction Conditions : Temperature fluctuations (±5°C) during lithiation or alkylation significantly impact selectivity.

- Catalyst Efficiency : Palladium catalysts (e.g., Pd(OAc)₂) require precise ligand pairing (e.g., XPhos) and inert atmospheres to avoid deactivation . Methodological Approach :

- Use factorial design (e.g., 2 designs) to test variables like temperature, catalyst loading, and solvent polarity .

- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps, as demonstrated in ICReDD’s reaction optimization framework .

Q. How can researchers optimize the regioselectivity of benzylation in the presence of competing electrophiles?

Competing reactions (e.g., over-alkylation or trifluoromethylation ) are mitigated by:

- Steric and Electronic Control : Use bulky bases (e.g., LDA) to direct deprotonation to the 4-position of the piperidine ring .

- Protecting Group Strategy : The tert-butyl ester acts as a steric shield, favoring benzylation at the ethyl ester’s adjacent position .

- Kinetic Quenching : Rapid cooling after lithiation prevents equilibration to less reactive intermediates .

Q. What safety and handling protocols are critical for this compound given limited toxicological data?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use fume hoods for reactions involving volatile reagents (e.g., diiodomethane) .

- Waste Disposal : Halogenated byproducts (e.g., iodomethane derivatives) require segregated disposal due to environmental persistence .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.